molecular formula C9H9N3O B1426586 (4-(1,2,4-Oxadiazol-3-yl)phenyl)methanamine CAS No. 1306738-41-9

(4-(1,2,4-Oxadiazol-3-yl)phenyl)methanamine

Cat. No. B1426586
M. Wt: 175.19 g/mol
InChI Key: VRTGDVLIPISYLR-UHFFFAOYSA-N
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Description

“(4-(1,2,4-Oxadiazol-3-yl)phenyl)methanamine” is an organic compound that belongs to the class of phenylmethanamines. It has a molecular weight of 175.19 g/mol . The IUPAC name for this compound is [4-(1,2,4-oxadiazol-3-yl)phenyl]methanamine .


Molecular Structure Analysis

The molecular structure of “(4-(1,2,4-Oxadiazol-3-yl)phenyl)methanamine” is represented by the InChI code 1S/C9H9N3O/c10-5-7-1-3-8(4-2-7)9-11-6-13-12-9/h1-4,6H,5,10H2 . This indicates that the compound consists of 9 carbon atoms, 9 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom.

Scientific Research Applications

Synthesis and Characterization

(4-(1,2,4-Oxadiazol-3-yl)phenyl)methanamine and its derivatives have been synthesized and characterized in various studies. For instance, Shimoga et al. (2018) synthesized 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine by reacting p-Toluic hydrazide and glycine, characterizing it using techniques like FT-IR, DSC, NMR, and mass spectrometry (Shimoga, Shin, & Kim, 2018).

Catalytic Applications

Some derivatives have been explored for their potential in catalytic applications. For example, Şemistan Karabuğa et al. (2015) synthesized (4-Phenylquinazolin-2-yl)methanamine and developed N-heterocyclic ruthenium(II) complexes, which were tested for transfer hydrogenation of acetophenone derivatives, showing high conversions and TOF values (Karabuğa, Bars, Karakaya, & Gümüş, 2015).

Anticancer Properties

Some studies have investigated the anticancer properties of these compounds. Ramazani et al. (2014) synthesized a series of N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines, which exhibited notable cytotoxic activity against various cancer cell lines (Ramazani, Khoobi, Torkaman, Nasrabadi, Forootanfar, Shakibaie, Jafari, Ameri, Emami, Faramarzi, Foroumadi, & Shafiee, 2014).

Antibacterial and Antimicrobial Activities

Several studies have focused on the antibacterial and antimicrobial potential of these compounds. Rai et al. (2010) synthesized novel derivatives and investigated their in-vitro antibacterial activity, finding significant activity in some compounds (Rai, Narayanaswamy, Govender, Manuprasad, Shashikanth, & Arunachalam, 2010).

Photochemical Studies

The photochemical behavior of 1,2,4-oxadiazole derivatives, including (4-(1,2,4-Oxadiazol-3-yl)phenyl)methanamine, has been explored. Buscemi et al. (1988) studied the photochemical behavior of such derivatives, revealing insights into their photoisomerization processes (Buscemi, Cicero, Vivona, & Caronna, 1988).

properties

IUPAC Name

[4-(1,2,4-oxadiazol-3-yl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c10-5-7-1-3-8(4-2-7)9-11-6-13-12-9/h1-4,6H,5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRTGDVLIPISYLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)C2=NOC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(1,2,4-Oxadiazol-3-yl)phenyl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
D Buckley - 2013 - search.proquest.com
Chapter 1 provides general background of the ubiquitin proteasome system and a summary of inhibitors targeting this system. It then introduces the von Hippel-Lindau tumor suppressor …
Number of citations: 0 search.proquest.com

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